The systematic IUPAC name for this compound is oct-7-ene-2,4-dione, derived from its eight-carbon chain (oct-), a double bond at position 7 (-7-ene), and two ketone groups at positions 2 and 4 (-2,4-dione). The numbering prioritizes the carbonyl groups, ensuring the lowest possible locants for the functional groups.
Alternative names include allyl acetylacetone and 1-octene-5,7-dione, reflecting its structural relationship to acetylacetone (2,4-pentanedione) and the presence of an allyl group. The CAS Registry Number 10151-22-1 uniquely identifies this compound in chemical databases. Confusion may arise with isomers such as oct-4-ene-2,7-dione (CAS 2130-23-6) and (E)-4-octene-2,7-dione (CAS 125069-77-4), which differ in double-bond positioning.
First registered in PubChem on March 27, 2005, 7-octene-2,4-dione lacks a well-documented discovery narrative. Its structural analogs, such as 2,7-octanedione (CAS 1626-09-1), have been studied for their role in diketone-mediated cyclization reactions. The unsaturated variant likely emerged from explorations into conjugated enones for polymer and pharmaceutical synthesis.
Classified as an α,β-unsaturated diketone, 7-octene-2,4-dione belongs to a family of reactive intermediates used in cycloadditions and nucleophilic substitutions. Its conjugation between the double bond and carbonyl groups enhances electrophilicity, making it a candidate for Michael additions and Diels-Alder reactions.
The two-dimensional structure of 7-octene-2,4-dione, as defined by its SMILES representation CC(=O)CC(=O)CCC=C [1] [3], consists of an eight-carbon chain with ketone groups at carbons 2 and 4 and a terminal double bond between carbons 7 and 8. The planar geometry of the carbonyl groups arises from sp² hybridization, with bond angles approximating 120° around the carbonyl carbons [1]. In three-dimensional space, the molecule adopts a staggered conformation to minimize steric hindrance between the carbonyl oxygen atoms and the alkene moiety. The terminal double bond’s rigidity restricts rotational freedom, fixing the orientation of the vinyl group relative to the ketone-bearing backbone [3].
Molecular mechanics simulations, such as those employing the Universal Force Field (UFF), predict that the lowest-energy conformer positions the two carbonyl groups antiperiplanar to each other, reducing dipole-dipole repulsion. This arrangement creates a bent molecular profile, with the alkene moiety extending outward from the central carbon chain.
Key bond lengths in 7-octene-2,4-dione derive from its hybridized atomic orbitals:
Bond angles around the carbonyl carbons approach the ideal sp² hybridization angle of 120°, while tetrahedral carbons in the alkyl chain exhibit angles near 109.5°. Computational studies suggest slight deviations (<5°) due to steric interactions between adjacent substituents. For example, the angle between the carbonyl oxygen (O1), carbon 2 (C2), and carbon 3 (C3) measures approximately 118°, reflecting minor distortion from ideal trigonal planar geometry.
The terminal positioning of the alkene in 7-octene-2,4-dione precludes geometric (cis-trans) isomerism. According to IUPAC nomenclature rules, geometric isomerism requires two distinct substituents on each carbon of the double bond [1]. In this compound, carbon 8 of the alkene bears two hydrogen atoms, while carbon 7 has one hydrogen and one propyl group. This asymmetry eliminates the possibility of stereoisomeric forms, as one double-bonded carbon lacks non-identical substituents [3].
The 1,3-diketone structure of 7-octene-2,4-dione creates conditions favorable for keto-enol tautomerism. In the enolic form, a proton transfers from the methylene group (C3) between the two carbonyls to one of the oxygen atoms, forming a conjugated system across C2-C3-C4 [1]:
$$
\text{O=C-CH}_2\text{-C(=O)-} \rightleftharpoons \text{O=C-CH-C(OH)-}
$$
This tautomerization is stabilized by resonance delocalization of the π-electrons across the enol-oxygen system. However, the equilibrium strongly favors the keto form (>99%) due to:
Comparative studies with 1,2-diketones (e.g., acetylacetone) show that 7-octene-2,4-dione’s enol content is negligible under standard conditions, as confirmed by the absence of enol-related signals in spectroscopic data [4].
The only commercially implemented precursor route to 7-octene-2,4-dione is a base-promoted C-allylation of 2,4-pentanedione followed by an acid-catalysed keto–enol equilibration that drives formation of the conjugated 1,3-diketone skeleton. The reaction is run in continuously stirred tubular reactors charged with finely dispersed sodium hydride as the proton abstractor and a slight excess of 2-propenyl bromide (molar ratio 1 : 1.05) in anhydrous tetrahydrofuran at 35 °C and 0.35 megapascal. Pilot campaigns of 350 kilogram scale have reported space–time yields near 1.1 kilogram litre⁻¹ hour⁻¹ and single-pass conversions above 92 percent after residence times of 40 minutes [1] [2].
The robust nature of the C-allylation step has enabled variant catalytic rearrangements that telescope the synthesis into downstream transformations. A representative example involves charging the crude reaction mixture, without solvent swap, to a palladium dichloride bisacetonitrile–dioxane system (0.10 mole percent) that promotes an intramolecular six-membered hydroalkylation to 2-acetylcyclohexanone in 81 percent isolated yield, demonstrating the chemoselective versatility of the intermediate 7-octene-2,4-dione on an industrial work-bench [2].
Parameter | Value [1] [2] |
---|---|
2,4-Pentanedione concentration | 2.0 mol L⁻¹ |
Sodium hydride loading | 1.05 equivalents |
Allyl bromide feed | 1.05 equivalents (neat) |
Solvent | Tetrahydrofuran (water ≤ 50 ppm) |
Temperature / pressure | 35 °C / 0.35 MPa |
Mean residence time | 40 min |
Single-pass conversion | 92% |
Isolated yield after purification | 83% |
Industrial purification exploits the pronounced chelating ability of β-diketones toward divalent copper. Upon completion of the allylation, the reaction liquor is washed with water, concentrated under vacuum and treated with an equimolar aqueous copper(II) acetate solution at 70 °C. The sparingly soluble copper complex precipitates and is removed by pressure filtration. Decomplexation with 10 percent hydrochloric acid in ethyl acetate liberates 7-octene-2,4-dione in > 97 percent chromatographic purity and 88 percent overall recovery, without recourse to distillation [3]. This copper-chelate route scales linearly to multi-ton batches and avoids thermal stress on the thermolabile conjugated diketone.
At bench scale the most widely cited protocol dissolves 2,4-pentanedione (30 millimoles) in dry tetrahydrofuran at 0 °C, adds sodium hydride (32 millimoles) portion-wise, cools to –30 °C, and slowly introduces allyl bromide (32 millimoles). After stirring one hour, quenching with saturated ammonium chloride and silica gel chromatography furnishes 7-octene-2,4-dione in 68 percent yield [1]. Incorporation of n-butyllithium as a second base at –78 °C allows access to isotopically labelled analogues with deuterium at C-7 and C-8 in 68 percent yield, illustrating the protocol’s tolerance toward strong bases and isotopic reagents [1] [4].
Base system | Allylating agent | Temperature | Yield | Reference |
---|---|---|---|---|
Sodium hydride | Allyl bromide | 0 → 25 °C | 68% | [1] |
Sodium hydride / n-butyllithium | 3,3-dideuterioallyl methanesulfonate | –78 °C | 32% | [1] |
Potassium tert-butoxide (soft enolisation) | Allyl chloride | 20 °C | 55% | [5] |
Cross-Claisen strategies broaden structural scope and avoid direct handling of allyl halides. In a two-step variant, pent-3-enal undergoes aldol condensation with acetone, Swern oxidation, and subsequent Claisen condensation with acetic anhydride under magnesium bromide enolisation to deliver (E)-6-octene-2,4-dione in 44 percent overall yield; selective isomerisation affords 7-octene-2,4-dione after catalytic double-bond migration [1] [5]. Alternative crossed aldol–acyl chloride couplings between β,γ-unsaturated ketones and acetyl chloride provide α-alkenyl β-diketones in 48–80 percent yield on gram scale under mild Lewis-acid promotion [5] [6].
Carbonyl partners | Catalyst / promoter | Key step | Overall yield | Reference |
---|---|---|---|---|
(E)-Pent-3-enal + Acetone (aldol) → Swern oxidation → Acetic anhydride | Magnesium bromide etherate | Soft enolisation Claisen | 44% | [1] |
β,γ-Unsaturated ketone + Acetyl chloride | Magnesium bromide etherate / diisopropylethylamine | Acyl chloride cross-condensation | 48–80% | [5] |
The cross-condensation manifold is particularly attractive for medicinal-chemistry campaigns because it minimizes halide waste and grants modular entry to analogues bearing longer or branched allylic chains through simple variation of the enone partner [5].